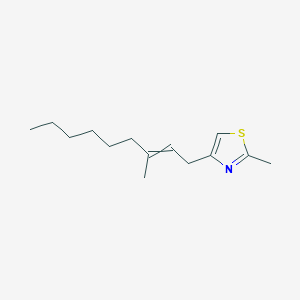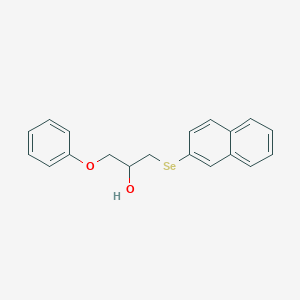
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a dichlorinated indole moiety attached to a butanoate ester group. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate typically involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. The process begins with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core. The dichlorination of the indole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 4-(5,6-dichloro-1H-indol-3-YL)butanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and microbial infections.
Mécanisme D'action
The mechanism of action of Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparaison Avec Des Composés Similaires
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
Comparison: Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate stands out due to its dichlorinated indole moiety, which imparts unique chemical reactivity and biological activity. Compared to other indole derivatives, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
137814-55-2 |
|---|---|
Formule moléculaire |
C13H13Cl2NO2 |
Poids moléculaire |
286.15 g/mol |
Nom IUPAC |
methyl 4-(5,6-dichloro-1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C13H13Cl2NO2/c1-18-13(17)4-2-3-8-7-16-12-6-11(15)10(14)5-9(8)12/h5-7,16H,2-4H2,1H3 |
Clé InChI |
XBNIGHJQBFWMIU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC1=CNC2=CC(=C(C=C21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


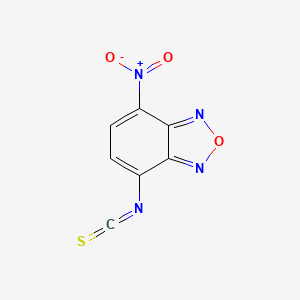
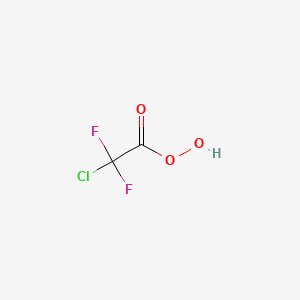

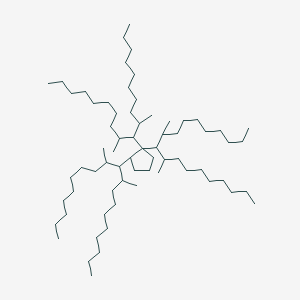
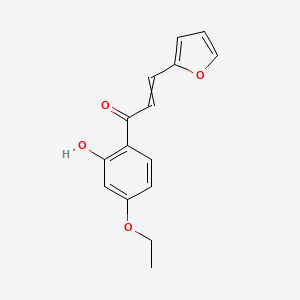

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

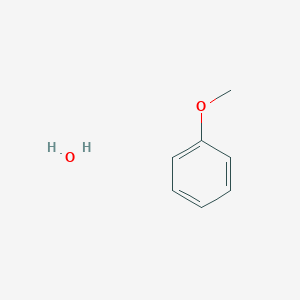
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
